5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Significance of the Thienopyrimidine Core Scaffold in Heterocyclic Chemistry Research
The thieno[2,3-d]pyrimidine (B153573) core is a prominent heterocyclic scaffold that has become a cornerstone in the development of pharmacologically active molecules. cu.edu.egijacskros.com This fused ring system, comprising a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, is a bioisostere of purines like adenine (B156593) and guanine (B1146940), which are fundamental components of nucleic acids. ijacskros.com This structural similarity allows thienopyrimidine derivatives to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based substrates.
The versatility of the thienopyrimidine scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) protective properties. researchgate.net The therapeutic potential of this scaffold is underscored by the existence of several drugs in the market and in clinical trials that contain the thienopyrimidine core. cu.edu.eg The unique structural features of the thienopyrimidine ring system provide an adaptable platform for designing potent inhibitors of various enzymes, particularly kinases, which are crucial targets in cancer therapy. nih.gov
Overview of the Chemical Compound: 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
Within the diverse family of thienopyrimidine derivatives, This compound represents a specific molecule of interest in medicinal chemistry research. The core structure features a furanyl group attached to the 5th position of the thieno[2,3-d]pyrimidin-4(3H)-one skeleton. Research into this and closely related structures has primarily focused on its potential as a scaffold for developing new antimicrobial agents.
A study by Chambhare et al. explored the synthesis and biological evaluation of a series of compounds based on the 5-(2-furyl)-2-methyl-thieno[2,3-d]pyrimidin-4-one core. researchgate.net Their work demonstrated that this scaffold is a viable starting point for developing compounds with significant antibacterial and antimycobacterial activity. The research highlighted that substitutions at the 3-position of the thienopyrimidinone ring are crucial for antimicrobial efficacy. researchgate.net
Two main series of compounds were synthesized and evaluated:
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides
3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones
The biological evaluation of these compounds against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Salmonella typhi, Bacillus subtilis, as well as Mycobacterium tuberculosis and Mycobacterium avium, revealed potent antimicrobial activity for several derivatives. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) values for some of the most potent compounds from the study, illustrating the potential of the this compound scaffold.
| Compound ID | Modification on 5-(2-furyl)-2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one core | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. coli MIC (μg/mL) | S. typhi MIC (μg/mL) | M. tuberculosis H37Rv MIC (μg/mL) |
| 4c | 3-(Benzamido) | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |
| 4e | 3-(4-Chlorobenzamido) | 3.12 | 6.25 | 6.25 | 6.25 | 3.12 |
| 4g | 3-(4-Nitrobenzamido) | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 |
| 5c | 3-(Benzyl) | 12.5 | 25 | 25 | 50 | 12.5 |
| 5e | 3-(4-Chlorobenzyl) | 6.25 | 12.5 | 12.5 | 25 | 6.25 |
| 5g | 3-(4-Nitrobenzyl) | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 |
Data sourced from Chambhare et al. researchgate.net
These findings underscore the importance of the this compound structure as a promising template for the development of new anti-infective agents.
Contextualization within Current Academic Research Trends on Fused Heterocycles
The investigation into this compound and its derivatives is well-aligned with current trends in medicinal chemistry, which heavily focus on the exploration of fused heterocyclic systems. The synthesis of fused heterocycles is a dynamic area of research, driven by the quest for novel molecular architectures with enhanced biological activity and improved pharmacokinetic profiles. nih.govmdpi.com
A significant trend is the development of inhibitors for specific molecular targets, such as protein kinases and dihydrofolate reductase (DHFR). nih.govnih.gov Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of these enzymes, playing a crucial role in anticancer research. nih.govjst.go.jp For instance, a series of 5-arylthieno[2,3-d]pyrimidines were designed based on the structure of the kinase inhibitor lapatinib (B449) and showed excellent cytotoxic activity against breast cancer cell lines. jst.go.jp
Furthermore, the structure-activity relationship (SAR) studies of substituted thieno[2,3-d]pyrimidines are a major focus, aiming to optimize the potency and selectivity of these compounds. nih.gov Research has shown that modifications at various positions of the thienopyrimidine ring can dramatically influence the biological activity. For example, substitutions at the 5-position with aryl groups have been shown to be a successful strategy in designing potent anticancer agents. jst.go.jp
The exploration of multicomponent reactions and novel synthetic methodologies to access diverse libraries of fused heterocycles is another key research area. nih.gov These approaches facilitate the rapid generation of new chemical entities for biological screening, accelerating the drug discovery process. The synthesis of compounds like this compound and its derivatives is part of this broader effort to expand the chemical space of biologically relevant fused heterocyclic systems.
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9-8-6(7-2-1-3-14-7)4-15-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIBBSSPYDCKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 2 Furyl Thieno 2,3 D Pyrimidin 4 3h One
Established Synthetic Routes for the Thieno[2,3-d]pyrimidin-4(3H)-one Core Structure
The construction of the thieno[2,3-d]pyrimidin-4(3H)-one ring system is predominantly achieved through the annulation of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) scaffold. Several key methodologies have been established for this purpose.
Cyclization Reactions Utilizing Amino-Thiophene Precursors
A cornerstone in the synthesis of the thieno[2,3-d]pyrimidine (B153573) core is the use of 2-aminothiophene derivatives. These precursors, bearing functional groups at the 3-position such as esters or nitriles, are readily accessible through multicomponent reactions like the Gewald reaction. umich.eduorganic-chemistry.orgwikipedia.org The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. umich.eduorganic-chemistry.orgwikipedia.org
Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through cyclization with various one-carbon synthons. The nature of the substituent at the 3-position of the thiophene ring dictates the subsequent cyclization strategy. For instance, 2-aminothiophene-3-carboxamides or 2-aminothiophene-3-carbonitriles are common starting materials. tubitak.gov.tr
Cyclocondensation Approaches with Formamide (B127407) and Related Reagents
A widely employed and efficient method for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core involves the cyclocondensation of 2-aminothiophene-3-carboxylic acid esters or amides with formamide. nih.gov This reaction is typically carried out at elevated temperatures, often under reflux conditions. The use of an excess of formamide, which serves as both a reactant and a solvent, generally leads to good yields of the desired product. nih.gov
Variations of this method include the use of other formic acid derivatives. For example, the reaction of 2-amino-3-cyanothiophene derivatives with formic acid can also yield the thieno[2,3-d]pyrimidin-4-one skeleton. tubitak.gov.tr In this case, the cyano group is often hydrolyzed to the corresponding primary amide in situ, which then undergoes cyclization.
The following table summarizes typical reaction conditions for the cyclocondensation of 2-aminothiophene precursors with formamide.
| Starting Material | Reagent | Solvent | Temperature | Yield |
| 2-aminothiophene-3-carboxylate | Formamide | Formamide | Reflux | Good to Excellent |
| 2-aminothiophene-3-carboxamide | Formamide | Formamide | High | Good |
| 2-amino-3-cyanothiophene | Formic Acid | Formic Acid | Elevated | Moderate to Good |
Utility of Nitrile Condensation Pathways in Thienopyrimidine Synthesis
The condensation of 2-aminothiophene-3-carbonitriles with various nitriles under acidic conditions provides another versatile route to substituted thieno[2,3-d]pyrimidines. This approach allows for the introduction of a variety of substituents at the 2-position of the pyrimidine ring. The reaction is typically carried out by passing dry hydrogen chloride gas through a solution of the 2-aminothiophene-3-carbonitrile (B183302) and the desired nitrile in an appropriate solvent.
Synthesis of 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one: Specific Reaction Pathways
The synthesis of the target compound, this compound, follows the general strategies outlined for the core structure, with the key difference being the use of a furan-containing starting material for the initial thiophene ring formation.
A plausible and documented synthetic approach involves a multi-step sequence starting with the Gewald reaction to construct the 2-amino-5-(2-furyl)thiophene-3-carbonitrile intermediate. This is then followed by the cyclization of the pyrimidine ring.
A key precursor for this synthesis is 2-acetylfuran (B1664036), which serves as the carbonyl component in the Gewald reaction. The reaction of 2-acetylfuran with malononitrile and elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine, would yield the crucial intermediate, 2-amino-5-(2-furyl)thiophene-3-carbonitrile.
Subsequently, the cyclization of this intermediate to form the pyrimidinone ring can be achieved by heating with formic acid or by first converting the nitrile to a carboxamide followed by reaction with formamide.
Conversion from Thieno[2,3-c]isoquinoline Intermediates
While the conversion of thieno[2,3-c]isoquinoline intermediates represents a potential synthetic strategy for certain fused heterocyclic systems, a thorough review of the scientific literature did not reveal any specific or analogous examples for the synthesis of this compound. This synthetic pathway is not a commonly reported or established route for this particular class of compounds.
Optimized Reaction Conditions and Catalyst Systems for Compound Formation
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. For the initial Gewald synthesis of the 2-amino-5-(2-furyl)thiophene precursor, the choice of base and solvent can significantly impact the reaction outcome. While traditional methods often employ morpholine in ethanol (B145695) or DMF, newer protocols have explored the use of other catalysts and conditions to improve efficiency. thieme-connect.comnih.gov
For the subsequent cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one, the reaction temperature and time are critical parameters. Refluxing in an excess of formamide is a robust method, though microwave-assisted synthesis has been shown to reduce reaction times significantly in the formation of related thienopyrimidine structures. The use of acid catalysts, such as a catalytic amount of concentrated HCl in DMF, has been reported for the synthesis of some thieno[2,3-d]pyrimidin-4-one derivatives from 2-aminothiophene intermediates and aldehydes. nih.gov
The following table outlines a proposed set of optimized conditions for the synthesis of this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Conditions |
| 1. Gewald Reaction | 2-Acetylfuran, Malononitrile, Sulfur | Morpholine or Triethylamine | Ethanol or DMF | 50-80 °C, 2-6 h |
| 2. Cyclization | 2-amino-5-(2-furyl)thiophene-3-carboxamide | Formamide | Formamide | Reflux, 4-12 h |
Derivatization Strategies and Analog Synthesis of this compound
The chemical versatility of the this compound scaffold allows for extensive derivatization, enabling the synthesis of a wide array of analogs. These strategies primarily focus on substitutions at the N-3 position, modifications of the peripheral furyl and core thienopyrimidine rings, and the construction of more complex fused systems.
Introduction of Substituents at the N-3 Position: Carboxamides and Other Moieties
The nitrogen atom at the 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one ring is a key site for derivatization. Alkylation, acylation, and the introduction of carboxamide functionalities are common strategies to introduce diverse substituents at this position. thieme.de
One prominent approach involves the synthesis of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides. researchgate.net This is typically achieved by first preparing a 3-amino precursor, which can then be reacted with various acylating agents. Another series of derivatives, 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones, has also been synthesized, highlighting the versatility of the N-3 position for introducing a range of functional groups. researchgate.net
Copper-mediated C-N bond-forming reactions have been successfully employed for the N-arylation of the thieno[2,3-d]pyrimidin-4(3H)-one core. nih.gov This method allows for the synthesis of N-aryl substituted derivatives by reacting the parent heterocycle with aryl boronic acids. nih.gov The reaction is notable for its robustness, as it can be performed in an open flask and is not sensitive to air or moisture. nih.gov
The alkylation of the N-3 position is another common strategy. For instance, treatment of a thienopyrimidinone with an alkyl halide in the presence of a base like potassium hydroxide (B78521) in ethanol leads to the corresponding N-alkylated product. uzhnu.edu.ua The regioselectivity of alkylation (N-3 vs. O-4 or S-2 in related structures) can be influenced by the solvent and the specific structure of the thienopyrimidine. researchgate.net
The following table summarizes representative transformations at the N-3 position.
| Starting Material | Reagent(s) | Product Type | Reference |
| 3-amino-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | Acyl chlorides/Anhydrides | N-3 Carboxamides | researchgate.net |
| 5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | Alkyl halides, Base | N-3 Alkyl derivatives | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Aryl boronic acids, Cu catalyst | N-3 Aryl derivatives | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-dione | Alkyl halides, Base | N-3 Alkyl derivatives | uzhnu.edu.ua |
Modifications of the Furyl Moiety and Thienopyrimidine Ring System
Modifications to the peripheral 2-furyl group and the core thienopyrimidine ring system offer further avenues for creating structural diversity. While direct transformations on the this compound are not extensively detailed in isolation, analogous reactions on related systems suggest viable synthetic routes.
The furan (B31954) ring is susceptible to various transformations. For example, electrophilic substitution reactions could potentially introduce substituents onto the furan ring, although the specific conditions would need to be optimized to avoid degradation of the thienopyrimidine core. In related systems, the furan ring has been shown to undergo transformations under protolytic conditions. osi.lv
Regarding the thienopyrimidine ring, modifications often begin with a precursor 2-aminothiophene derivative. The substituents on the thiophene portion of the final thienopyrimidine are determined by the initial choice of this precursor. For example, starting with different 2-amino-3-carboethoxy-4,5-disubstituted thiophenes allows for variation at what will become the 5- and 6-positions of the thieno[2,3-d]pyrimidine ring. nih.govresearchgate.net
Functionalization at the 4-position of the thienopyrimidin-4-one is a common strategy. The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). nih.govuthsc.edu This 4-chloro derivative is a versatile intermediate for introducing various nucleophiles, such as amines, to generate 4-amino-substituted thienopyrimidines. nih.govmdpi.com
The following table outlines potential and reported modifications to the core scaffold.
| Target Moiety | Reaction Type | Reagents/Conditions | Product Feature | Reference |
| Thienopyrimidine (C4 position) | Chlorination | POCl₃, N,N-dimethylaniline | 4-Chloro-thienopyrimidine | nih.govuthsc.edu |
| 4-Chloro-thienopyrimidine | Nucleophilic Aromatic Substitution | Amines, Ethanol, Microwave | 4-Amino-thienopyrimidine | nih.govmdpi.com |
| Thienopyrimidine (C5/C6) | Synthesis from precursor | Substituted 2-aminothiophenes | Varied 5- and 6-substituents | researchgate.net |
| Furyl Ring | Ring Transformation | Protolytic conditions | Pyrrole derivatives | osi.lv |
Development of Fused Polycyclic Systems Incorporating the Thienopyrimidine Scaffold
The thienopyrimidine scaffold serves as an excellent building block for the synthesis of more complex, fused polycyclic systems. These reactions often involve using a functionalized thienopyrimidine derivative as a key intermediate.
One approach involves the reaction of a 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl₃-SiO₂ catalyst. mdpi.com This reaction, conducted in refluxing ethanol, efficiently yields a complex hybrid molecule: 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. mdpi.com This demonstrates the utility of appropriately substituted thienopyrimidines in constructing intricate, multi-ring systems.
Another strategy focuses on building a triazole ring onto the pyrimidine portion of the scaffold. Starting from a 2,3-diamino-thieno[2,3-d]pyrimidin-4(5H)-one derivative, reaction with triethyl orthoformate or acetic anhydride (B1165640) can lead to the formation of fused thieno[2,3-d] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines. nih.gov
Furthermore, the reaction of partially saturated 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with phthalic anhydride results in the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. researchgate.net While this example starts from a thieno[2,3-b]pyridine, it showcases a general strategy of using an amino-functionalized "thieno" heterocycle to build a fused pyrimido-isoindole system, a concept applicable to derivatives of this compound.
The table below presents examples of the construction of fused systems.
| Thienopyrimidine Precursor | Reagent(s) | Resulting Fused System | Reference |
| 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | 3-acetyl-2H-chromen-2-one, FeCl₃-SiO₂ | Chromeno[4,3-d]pyrazolo[3,4-b]pyridinone | mdpi.com |
| 2,3-diamino-thieno[2,3-d]pyrimidin-4(5H)-one | Triethyl orthoformate | Thieno[2,3-d] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine | nih.gov |
| 3-aminothieno[2,3-b]pyridine-2-carboxamide | Phthalic anhydride | Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole | researchgate.net |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques. Standard laboratory procedures are employed to ensure the purity of both intermediate compounds and the final products.
Following a reaction, the initial workup often involves cooling the reaction mixture and collecting the precipitated solid by filtration . mdpi.commdpi.commdpi.com The collected solid is then typically washed with various solvents to remove residual reagents and byproducts. Common washing solvents include water, ethanol, and chloroform (B151607). mdpi.commdpi.comekb.eg
Recrystallization is a widely used method for purifying solid products. The crude material is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, chloroform, ethanol/chloroform) and allowed to cool slowly, leading to the formation of pure crystals. mdpi.commdpi.comekb.eg
For mixtures that are not easily separated by recrystallization, column chromatography is the method of choice. mdpi.comnih.gov The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation; common systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or chloroform and methanol. mdpi.com Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product. mdpi.commdpi.com
In some cases, after a reaction in an organic solvent, the mixture is diluted with another solvent (e.g., ethyl acetate) and washed sequentially with aqueous acidic, basic, and neutral solutions (e.g., HCl, NaHCO₃, water, brine) to remove impurities before drying the organic phase and evaporating the solvent. nih.gov The resulting crude material is then subjected to further purification by chromatography or recrystallization. nih.gov
The following table summarizes common purification techniques and their applications in the synthesis of thienopyrimidine derivatives.
| Technique | Application | Solvents/Materials Used | Reference |
| Filtration | Isolation of solid products from reaction mixtures | N/A | mdpi.commdpi.commdpi.com |
| Washing | Removal of soluble impurities from a solid product | Water, Ethanol, Chloroform | mdpi.commdpi.comekb.eg |
| Recrystallization | Purification of solid compounds | Ethanol, Chloroform, DMF | mdpi.commdpi.comnih.gov |
| Column Chromatography | Separation of complex mixtures | Silica gel, Hexane/Ethyl Acetate, Chloroform/Methanol | mdpi.comnih.gov |
| Liquid-Liquid Extraction | Preliminary purification during workup | Ethyl Acetate, HCl(aq), NaHCO₃(aq), Brine | nih.gov |
Despite a comprehensive search of available scientific literature, detailed spectroscopic and analytical data specifically for the compound This compound could not be located. Research articles and chemical databases provide information on various analogs and derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, including those with furan moieties at different positions or with additional substituents. However, a complete set of experimental data for the structural elucidation of this compound, as required by the outlined sections, is not present in the accessed resources.
Therefore, it is not possible to provide the requested detailed research findings for the following sections:
Structural Elucidation and Spectroscopic Characterization of 5 2 Furyl Thieno 2,3 D Pyrimidin 4 3h One and Its Analogs
Elemental Analysis for Empirical Formula Determination
Without primary data from research focused specifically on 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one, any attempt to generate the requested content would involve speculation based on related compounds, which would violate the strict instructions to focus solely on the specified molecule and to provide scientifically accurate, research-based findings.
Structure Activity Relationship Sar Studies of Thieno 2,3 D Pyrimidin 4 3h One Derivatives
Influence of Substituents on Biological Activities: General Principles
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is highly dependent on the nature and position of various substituents. nih.gov The core scaffold itself is considered a key pharmacophore, with the fused pyrimidine (B1678525) ring playing a crucial role in interactions with biological targets, often through hydrogen bonding involving the N-1 nitrogen. scielo.br
Substituents on the thieno[2,3-d]pyrimidine (B153573) nucleus modulate activity based on their electronic, steric, and lipophilic properties. For instance, in the context of anticancer activity, the introduction of different aryl groups can lead to varying potencies. Studies on related thieno[2,3-d]pyrimidine derivatives have shown that substituents on an N-3 aryl ring can significantly alter cytotoxicity. For example, a derivative with a meta-chloro substituted phenyl group (an electron-withdrawing group) exhibited stronger cytotoxic activity against the MDA-MB-231 breast cancer cell line compared to other substituted compounds. scielo.brresearchgate.net This suggests that electronic effects, such as the p-π conjugation, can play a significant role. researchgate.net
Positional and Steric Effects of the 2-furyl Moiety on Biological Modulation
Research on 5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl derivatives has demonstrated significant antimicrobial activity. researchgate.net While direct studies isolating the specific steric and positional effects of the 2-furyl group are limited, its presence is integral to the observed potency. The planarity of the furyl group, combined with the thieno[2,3-d]pyrimidine core, creates a relatively flat molecular structure that can facilitate π-π stacking interactions within a target's active site. Any deviation from the optimal position or the introduction of bulky substituents that disrupt this planarity could negatively impact biological activity.
Impact of Modifications at the N-3 Position on Molecular Interactions
The N-3 position of the pyrimidinone ring is a critical site for modification, and substitutions at this position have a profound impact on biological activity. For many thieno[2,3-d]pyrimidinone derivatives, the presence of a flexible side chain at the N-3 position is considered essential for activity. researchgate.net
In a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones, it was found that the substituted amido or imino side chain at position 3 exerted a positive influence on antimicrobial activity. researchgate.net This suggests that the N-3 substituent is directly involved in molecular interactions with the biological target. These interactions could involve hydrogen bonding or hydrophobic contacts, depending on the nature of the side chain. For example, compounds with substituted phenyl fragments in the N-3 side chain were generally more active than those with aliphatic parts. researchgate.net
Further studies on N-3 modified thieno[2,3-d]pyrimidines have shown that attaching moieties like amino acids or benzimidazole linkers can result in compounds with nanomolar cytotoxicity against various cancer cell lines. nih.gov The data indicates that both the nature of the substituent and the linker length and flexibility are key determinants of potency.
Below is a table summarizing the effect of N-3 substitutions on the antimicrobial activity of a series of 5-(2-furyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives against S. aureus.
| Compound ID | N-3 Substituent (R) | Activity (MIC, µg/mL) |
| 4c | -NH-CO-(4-chlorophenyl) | 6.25 |
| 4e | -NH-CO-(4-methoxyphenyl) | 6.25 |
| 4g | -NH-CO-(3,4-dimethoxyphenyl) | 6.25 |
| 5c | -CH=N-(4-chlorophenyl) | 6.25 |
| 5e | -CH=N-(4-methoxyphenyl) | 6.25 |
| 5g | -CH=N-(3,4-dimethoxyphenyl) | 6.25 |
| Data derived from studies on antimicrobial activity. researchgate.net |
Role of Fused Ring Systems and Peripheric Substituents in Modulating Target Affinity
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely because it acts as a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets. nih.gov The fused heterocyclic system provides a rigid framework that correctly orients the peripheral substituents for optimal interaction with a receptor.
Peripheral substituents at other positions, such as C-2, also play a significant role. In the previously mentioned antimicrobial series, a methyl group was present at the C-2 position. researchgate.net In other studies, the introduction of groups like morpholine (B109124) at the C-4 position and various aryl groups at the C-2 position of the thieno[2,3-d]pyrimidine scaffold has been explored for developing PI3K inhibitors. nih.gov These modifications highlight that target affinity is a result of the interplay between the core scaffold and its various substituents.
Bioisosteric replacement of the thieno[2,3-d]pyrimidinone nucleus with other fused systems, such as thiazolo[3,2-b]-1,2,4-triazine, has also been investigated as a strategy to modulate activity, further emphasizing the importance of the core ring structure. researchgate.net The specific arrangement of the thiophene (B33073) and pyrimidine rings in the thieno[2,3-d] isomer is crucial, as other isomers like thieno[3,2-d]pyrimidines can exhibit different biological profiles. nih.gov
Ligand Efficiency and Physicochemical Descriptors in SAR Context
In modern drug design, SAR is often analyzed through physicochemical descriptors like ligand efficiency (LE) and lipophilicity (logP). Ligand efficiency is a metric used to compare the binding energy of a molecule to its size (number of heavy atoms), providing a measure of how efficiently a molecule binds to its target. Compounds with high ligand efficiency are considered more promising starting points for lead optimization. rsc.org
For thieno[2,3-d]pyrimidine derivatives, these descriptors are crucial for understanding their biological activity. As noted, a direct relationship between cytotoxicity and physicochemical properties like lipophilicity and topological polar surface area (TPSA) has been observed. nih.gov An optimal range for these properties is often required for a compound to have good cell permeability and target engagement without excessive toxicity or poor solubility.
The table below illustrates the conceptual relationship between key physicochemical descriptors and the desired biological activity for this class of compounds.
| Physicochemical Descriptor | General Trend for Improved Activity | Rationale |
| Lipophilicity (logP) | Optimal range (not too high or low) | Balances solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Moderate values | Influences cell penetration and hydrogen bonding potential. |
| Ligand Efficiency (LE) | Higher values are desirable | Indicates more potent binding per atom, suggesting a more efficient molecular design. |
| Molecular Weight (MW) | Lower values preferred in early discovery | "Fragment-like" molecules with high LE are often better starting points. |
By systematically modifying the 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one scaffold and analyzing the resulting changes in activity through the lens of these descriptors, researchers can develop a more predictive understanding of the SAR, guiding the design of more potent and selective therapeutic agents.
Investigation of Biological Target Interactions and Molecular Mechanisms
Modulation of Enzyme Activities by Thienopyrimidine Derivatives
The thieno[2,3-d]pyrimidine (B153573) scaffold is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of enzyme inhibitory activities. The specific nature of the substitutions on this core structure profoundly influences the potency and selectivity of these derivatives towards their respective molecular targets.
Thienopyrimidinone derivatives have been identified as potent inhibitors of tRNA-(N1G37) methyltransferase (TrmD), an essential enzyme in many bacterial pathogens, making it a promising target for novel antibiotic development. mit.edunih.gov The TrmD enzyme is responsible for the methylation of guanine (B1146940) at position 37 of the tRNA anticodon loop, a modification crucial for maintaining the correct reading frame during protein synthesis. acs.org
Structure-based design has led to the synthesis of a series of thienopyrimidinone derivatives with nanomolar potency against TrmD from Pseudomonas aeruginosa and Mycobacterium tuberculosis. mit.eduacs.org A noteworthy discovery is a novel inhibitory mechanism involving a "tyrosine-flipping" conformational change in the active site of P. aeruginosa TrmD, triggered by inhibitor binding. nih.govacs.org This conformational shift renders the enzyme inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely the tRNA substrate as well. nih.govacs.org The potency of these inhibitors is further enhanced by their ability to order the "lid domain" of the enzyme, which is essential for tRNA binding. acs.org
| Compound | Target Enzyme | Inhibition Mechanism | Potency |
| Thienopyrimidinone derivatives | tRNA-(N1G37) Methyltransferase (TrmD) | Induces tyrosine-flipping mechanism, blocks SAM and tRNA binding | Nanomolar range |
Thienopyrimidine derivatives have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and a target for treating hyperpigmentation disorders. nih.gov Molecular docking studies have been employed to predict and rationalize the anti-tyrosinase activity of these compounds. nih.gov
A study focused on 2-substituted tetrahydrobenzo acs.orgnih.govthieno[2,3-d]pyrimidine-4(3H)-one derivatives demonstrated that compounds containing hydroxyl groups on a phenyl substituent, particularly a 2,4-dihydroxybenzene moiety, exhibited the most significant anti-tyrosinase activity. nih.gov This suggests that metal-ligand interactions with the copper ions in the tyrosinase active site are a crucial component of the inhibitory mechanism, similar to known inhibitors like kojic acid and hydroquinone. nih.gov The presence of phenolic hydroxyl groups appears to be a key determinant for potent tyrosinase inhibition by this class of compounds. nih.gov
| Compound Scaffold | Key Substituent for Activity | Target Enzyme | Implied Mechanism of Action |
| Tetrahydrobenzo acs.orgnih.govthieno[2,3-d]pyrimidine-4(3H)-one | 2,4-dihydroxybenzene | Tyrosinase | Metal-ligand interactions with active site copper ions |
The thienopyrimidine core is a prevalent scaffold in the development of inhibitors targeting the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. mdpi.com Specifically, derivatives of this class have been designed as highly potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). nih.gov
Rational drug design has led to the discovery of thienopyrimidine derivatives with nanomolar PI3Kα inhibitory potency and over 100-fold selectivity against mTOR kinase. nih.gov Certain lead compounds from these series have demonstrated favorable profiles in cell-based proliferation assays and ADME (absorption, distribution, metabolism, and excretion) studies. nih.gov The development of these selective PI3Kα inhibitors is a promising strategy for cancer therapy, potentially offering a better balance of efficacy and safety compared to dual PI3K/mTOR inhibitors. nih.gov While the primary focus has been on PI3K inhibition, the broader class of pyrimidine (B1678525) derivatives has been explored for phosphodiesterase (PDE) inhibition, although specific data on 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one against PDE4 is not extensively detailed in the provided context.
| Compound Series | Target Enzyme | Selectivity | Potency |
| Thienopyrimidine derivatives | PI3Kα | >100-fold vs. mTOR | Nanomolar |
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.govnih.gov This enzyme is a key player in the biosynthesis of estradiol, the most potent endogenous estrogen, by catalyzing the reduction of estrone. nih.govnih.gov As many breast tumors are hormone-dependent, inhibiting 17β-HSD1 is a promising therapeutic strategy. nih.gov
A library of fused (di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one based compounds has been synthesized and evaluated, with several compounds showing potent inhibition of 17β-HSD1 at sub-micromolar concentrations. nih.gov For instance, 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo- mit.edubenzothieno[2',3':4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde demonstrated 94% inhibition of the recombinant enzyme at a 0.1 µM concentration. nih.gov A significant advantage of these compounds is their high selectivity over the oxidative isoform 17β-HSD2 and their lack of estrogenic effects. nih.gov There is currently no specific information available regarding the inhibition of the DNA repair protein REV7 by this compound or its close analogs.
| Compound Scaffold | Target Enzyme | Key Features |
| (Di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one | 17β-HSD1 | Potent, selective over 17β-HSD2, non-estrogenic |
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. ekb.eg Structure-activity relationship (SAR) studies have indicated that molecules containing hydrogen-bond donors and electron-donating moieties exhibit improved AChE inhibitory activity. ekb.eg
Molecular docking studies have provided insights into the binding mode of these inhibitors within the AChE active site, highlighting the importance of π–π stacking and hydrogen bonding interactions with key residues. ekb.eg One particularly potent compound from a synthesized series demonstrated an IC50 of 0.199 µM. ekb.eg These findings suggest that the thieno[2,3-d]pyrimidine framework is a promising scaffold for designing novel and effective AChE inhibitors. ekb.eg
| Compound Scaffold | Target Enzyme | Key Interactions | Potency of Lead Compound |
| Thieno[2,3-d]pyrimidine | Acetylcholinesterase (AChE) | π–π stacking, hydrogen bonding | IC50 = 0.199 µM |
Mechanisms of Cellular Growth Modulation and Antiproliferative Effects
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov Their structural similarity to quinazolines and nucleobases suggests that they may act as bioisosteres, interfering with essential cellular processes. nih.gov
Newly synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been tested for their ability to inhibit cancer cell growth. nih.gov One of the most promising compounds exhibited a potent anti-proliferative effect against the A549 non-small cell lung cancer cell line, with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. nih.gov Further investigations into the mechanism of action revealed that this compound's potency is associated with its ability to inhibit cell clone formation and induce apoptosis, as confirmed by Hoechst 33258 staining and analysis of apoptosis-related proteins. nih.govnih.gov The anticancer activity of some thienopyrimidine derivatives has been linked to the inhibition of signal transducer and activator of transcription 3 (STAT3) phosphorylation. jmb.or.kr
| Compound Series | Cancer Cell Line | Antiproliferative Activity (IC50) | Mechanism of Action |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Non-small cell lung cancer) | 0.94 µM | Inhibition of clone formation, induction of apoptosis |
Cellular Mechanisms of Action (e.g., G2 phase arrest, apoptosis-related proteins)
Thieno[2,3-d]pyrimidine derivatives have been shown to exert their anti-cancer effects through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.
One notable mechanism is the arrest of the cell cycle at the G2/M phase. A study on novel 2-substitutedhexahydrocycloocta nih.govresearchgate.netthieno[2,3-d]pyrimidines demonstrated that a specific derivative, compound 9c, induced cell cycle arrest at the G2/M checkpoint in the MDA-MB-468 breast cancer cell line. nih.gov This arrest prevents cancer cells from entering mitosis and proliferating. The same study observed an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and a hallmark of apoptosis. nih.gov
Furthermore, these compounds directly influence the molecular machinery of apoptosis. The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly from the Bcl-2 family. Research on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones found that a lead compound, designated as compound 15, effectively induced apoptosis in A549 lung cancer cells. nih.gov The mechanism involved a dose-dependent increase in the level of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift results in a significantly lower Bcl-2/Bax ratio, which is a critical trigger for activating the caspase cascade and executing apoptosis. nih.gov The caspase-3 enzyme is a key executioner in this pathway, and its activity is influenced by the upstream regulation of the Bcl-2 family proteins. nih.gov
Table 1: Effects of Thieno[2,3-d]pyrimidine Derivatives on Apoptosis-Related Proteins in A549 Cells nih.gov
| Treatment | Concentration | Bax Level | Bcl-2 Level | Bcl-2/Bax Ratio |
|---|---|---|---|---|
| Control | - | Baseline | Baseline | Baseline |
Interaction with Specific Cellular Pathways Implicated in Proliferation
The anti-proliferative activity of thienopyrimidine analogues is also linked to their ability to interfere with specific signal transduction pathways that are crucial for cancer cell growth and survival.
One such pathway is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. A derivative of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was found to suppress the proliferation of non-small cell lung cancer cells. rug.nl Its mechanism of action was traced to the induction of cell cycle arrest, which was achieved by deactivating the MAPK pathway. rug.nl
In addition to the MAPK pathway, kinases like EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase) are critical for tumor cell proliferation and are often dysregulated in various cancers. nih.gov Thienopyrimidine derivatives have been investigated as inhibitors of these kinases, highlighting a targeted approach to disrupting cancer cell growth. nih.gov By blocking these key signaling nodes, the compounds can effectively halt the proliferative signals that drive cancer progression. nih.govnih.gov
Antimicrobial Action at the Molecular Level
The thienopyrimidine scaffold has demonstrated broad-spectrum antimicrobial properties, with research pointing to specific molecular targets within bacteria, fungi, viruses, and parasites. nih.govresearchgate.net
A primary molecular target for the antibacterial activity of thieno[2,3-d]pyrimidines is the bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net This enzyme is essential for the proper modification of tRNA, which is critical for bacterial protein synthesis and survival. Certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been identified as potential inhibitors of TrmD in bacteria like Pseudomonas aeruginosa. pensoft.net By inhibiting this enzyme, the compounds disrupt tRNA function, leading to a halt in protein production and subsequent bacterial death. Other studies have synthesized thieno[2,3-d]pyrimidinedione derivatives that exhibit potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE, although their precise mechanism is still under investigation. nih.gov
Table 2: Antibacterial Activity of a Thieno[2,3-d]pyrimidinedione Derivative (Compound 2) nih.gov
| Bacterial Strain | Resistance Profile | Activity (MIC in mg/L) |
|---|---|---|
| Staphylococcus aureus | MRSA, VISA, VRSA | 2–16 |
| Enterococcus species | VRE | 2–16 |
Thienopyrimidine derivatives have also shown significant antifungal activity. researchgate.netnih.gov While the exact molecular mechanisms are not as clearly defined as their antibacterial actions, the structural similarities to purines suggest they may interfere with nucleic acid synthesis or other essential metabolic pathways in fungi. The presence of a 2-furyl substituent has been noted to contribute to excellent antifungal activity in related heterocyclic compounds, suggesting its importance in the efficacy of this compound. researchgate.net The mechanism is hypothesized to involve the disruption of fungal cell membrane integrity or the inhibition of crucial enzymes necessary for fungal survival.
The broad bioactivity of the thienopyrimidine scaffold extends to antiviral and antiparasitic applications. nih.gov
Antiparasitic Potential: In the context of malaria, caused by the parasite Plasmodium falciparum, thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of falcipain-2 (FP-2). nih.gov FP-2 is a vital cysteine protease that the parasite uses to digest hemoglobin in the host's red blood cells. By inhibiting this enzyme, the compounds block the parasite's nutrient supply, thereby halting its development and replication. nih.gov
Antiviral Potential: The thienopyrimidine scaffold is frequently utilized in the development of novel antiviral agents. researchgate.netnih.gov Their structural resemblance to purine (B94841) nucleosides allows them to be potential inhibitors of viral polymerases or other enzymes essential for viral replication. While the broad-spectrum antiviral potential has been established, the specific molecular mechanisms against different viruses remain an active area of research. nih.gov
Anti-amyloid Formation Mechanisms by Thienopyrimidine Analogues
Thienopyrimidine analogues have emerged as promising candidates for the development of therapies for neurodegenerative conditions like Alzheimer's disease, which is characterized by the aggregation of amyloid-β (Aβ) peptides into toxic plaques. researchgate.net
The mechanism of action for these compounds is often multifaceted. A series of tetrahydrobenzothienopyrimidine derivatives were designed as multi-target agents that could simultaneously address different pathological aspects of Alzheimer's disease. nih.gov These compounds demonstrated a potent ability to inhibit the accumulation of Aβ, performing better than the standard drug donepezil. nih.gov Their efficacy is attributed to a dual-action mechanism that includes the inhibition of the acetylcholinesterase (AChE) enzyme—which increases the levels of the neurotransmitter acetylcholine—and potent antioxidant activity, which helps to mitigate the oxidative stress associated with the disease. nih.gov By targeting both Aβ aggregation and cholinergic dysfunction, these thienopyrimidine analogues represent a promising strategy for modifying the course of Alzheimer's disease. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analysis of 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands to the active sites of proteins.
Docking to Tyrosinase Active Site: Identification of Binding Poses and Interactions
Molecular docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, have been performed to investigate their potential as skin-whitening agents. These studies often utilize the crystal structure of tyrosinase from Agaricus bisporus (e.g., PDB ID: 2Y9X). The docking results suggest that these compounds can bind to the active site of tyrosinase, with interactions primarily involving the metal ions and key amino acid residues. For some derivatives, metal-ligand interactions with the copper ions in the active site are considered a major contributing factor to their inhibitory activity. The binding poses identified through docking simulations help to elucidate the structure-activity relationships of these compounds as tyrosinase inhibitors.
Molecular Docking to Hsp90 and TrmD
Thieno[2,3-d]pyrimidine derivatives have also been investigated as potential inhibitors of other therapeutic targets, such as Heat shock protein 90 (Hsp90) and tRNA-(N1G37) methyltransferase (TrmD).
Hsp90: Molecular docking simulations of thieno[2,3-c]pyridine (B153571) derivatives, structurally related to the title compound, have been conducted against the Hsp90 target (PDB ID: 2WI6). tandfonline.com These studies indicate that the ligands can bind to the N-terminal ATP binding site of Hsp90, which is crucial for its chaperone activity in cancer progression. tandfonline.com
TrmD: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been shown through molecular docking to be capable of binding to the active site of TrmD isolated from P. aeruginosa. researchgate.net TrmD is an essential enzyme for bacterial growth, making it a promising target for the development of new antibiotics. researchgate.net
Prediction of Ligand-Receptor Interactions and Binding Affinities
A primary output of molecular docking studies is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG). These values provide a quantitative estimate of the strength of the interaction between the ligand and the receptor. For instance, docking studies of some thieno[2,3-d]pyrimidin-4(3H)-one derivatives with DNA and the 3ert protein have shown binding affinities (ΔG) of -6.3 to -7.0 kcal/mol. ekb.eg These predicted affinities, along with the detailed analysis of ligand-receptor interactions such as hydrogen bonds and hydrophobic interactions, are crucial for prioritizing compounds for further experimental testing.
| Target Protein | PDB ID | Predicted Binding Affinity (ΔG) | Key Interacting Residues |
| Tyrosinase | 2Y9X | Not specified | Copper ions in the active site |
| Hsp90 | 2WI6 | Not specified | Residues in the N-terminal ATP binding site |
| TrmD | Not specified | Not specified | Residues in the active site |
| DNA | Not specified | -6.3 kcal/mol | Not specified |
| 3ert protein | Not specified | -7.0 kcal/mol | Not specified |
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling and virtual screening are powerful computational tools for identifying new biological targets for a given compound or for discovering new ligands for a known target. A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target.
While specific pharmacophore models for this compound are not extensively reported, the thieno[2,3-d]pyrimidine scaffold has been the subject of virtual screening campaigns. For example, a combinatorial virtual screening approach was successfully employed to identify novel thieno[2,3-d]pyrimidine analogs as inhibitors of KRAS G12D, a challenging cancer target. researchgate.net This demonstrates the utility of virtual screening in exploring the therapeutic potential of this chemical scaffold against a wide range of biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can provide insights into properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.
| Computational Method | Calculated Property | Significance |
| Density Functional Theory (DFT) | HOMO Energy | Relates to the electron-donating ability of the molecule. |
| Density Functional Theory (DFT) | LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability. |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the conformational flexibility of a ligand and the stability of a ligand-protein complex.
For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of their binding to biological targets such as VEGFR-2. researchgate.net These simulations, often run for hundreds of nanoseconds, can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses predicted by molecular docking. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions, such as hydrogen bonds, and gain a more dynamic understanding of the binding event.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of thienopyrimidine derivatives has traditionally relied on methods such as the condensation of aminothiophene substrates with reagents like formamide (B127407) at high temperatures. nih.gov While effective, these routes often involve harsh conditions and hazardous solvents. The future of synthesizing 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one and its analogues lies in the adoption of novel, more sustainable methodologies.
Green chemistry principles offer a framework for developing more environmentally benign and efficient synthetic processes. rasayanjournal.co.in Future research should focus on adapting methods like microwave-assisted synthesis, which has been shown to shorten reaction times and increase yields for various heterocyclic compounds, including thienopyrimidines. rasayanjournal.co.inresearchgate.net Solvent-free or "neat" mechanochemical grinding procedures and the use of ionic liquids as recyclable "green solvents" are other promising avenues that could reduce waste and environmental impact. rasayanjournal.co.inmdpi.com Furthermore, the development of one-pot, multi-component reactions (MCRs) stands as a significant goal. rasayanjournal.co.in An MCR approach to the thieno[2,3-d]pyrimidine (B153573) core would streamline the synthesis, improve atom economy, and facilitate the rapid generation of diverse derivatives for further study. nih.gov
| Approach | Principle | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Reduced reaction times, higher yields, cleaner reactions. | rasayanjournal.co.inmdpi.com |
| Ultrasonic Synthesis | Employs acoustic cavitation to enhance chemical reactivity. | Improved yields, shorter reaction durations, milder conditions. | rasayanjournal.co.in |
| Solvent-Free Reactions | Conducts reactions without a solvent medium, often using grinding or neat conditions. | Reduced waste, simplified workup, minimal environmental impact. | rasayanjournal.co.inmdpi.com |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single pot to form the final product. | High atom economy, operational simplicity, rapid library generation. | rasayanjournal.co.in |
| Catalytic Methods | Uses catalysts to lower activation energy and improve selectivity. | Increased efficiency, potential for asymmetric synthesis, catalyst recyclability. | rasayanjournal.co.in |
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, future research should employ advanced techniques to systematically probe its structure. Combinatorial chemistry, which allows for the rapid synthesis of large libraries of related compounds, is a powerful tool for this purpose. slogix.inresearchgate.net By creating a matrix of derivatives with diverse substituents at key positions—such as the furan (B31954) ring, the thiophene (B33073) ring, and the pyrimidinone core—researchers can efficiently map the chemical space around the parent molecule. nih.govnih.gov
These extensive chemical libraries can then be assessed using High-Throughput Screening (HTS), a process that automates the testing of thousands of compounds for a specific biological activity. slogix.ineurekaselect.com This combination of combinatorial synthesis and HTS can rapidly identify derivatives with improved potency, selectivity, and other desirable pharmacological properties. nih.gov For instance, SAR studies on other thienopyrimidines have shown that modifications at various positions can dramatically influence activity, highlighting the scaffold's tractability for chemical optimization. nih.govnih.govnih.gov
| Modification Site | Rationale | Example Substituents |
|---|---|---|
| Furan Ring (Position 5) | Explore the impact of heterocycle electronics and sterics on activity. | Thienyl, pyridyl, phenyl, substituted phenyls (e.g., -Cl, -OCH3). |
| Thiophene Ring | Investigate the influence of substituents on the core scaffold. | Small alkyl groups (e.g., methyl), halogens. |
| Pyrimidinone Ring (N-3 position) | Modulate solubility, hydrogen bonding capacity, and metabolic stability. | Alkyl chains, benzyl (B1604629) groups, hydrophilic moieties. |
| Pyrimidinone Ring (C-2 position) | Introduce new interaction points for potential biological targets. | Amino groups, small alkyl groups, substituted amines. |
Deeper Elucidation of Molecular Mechanisms of Action through Omics Technologies
Understanding how a compound exerts its biological effects at a molecular level is crucial for its development. While initial studies might identify a primary biological target, the full spectrum of a compound's interactions within a cell often remains unknown. Modern "omics" technologies offer a powerful, unbiased approach to unraveling these complex mechanisms. nih.govmdpi.com
Future investigations into this compound should leverage a multi-omics approach:
Transcriptomics : Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the entire set of RNA transcripts in cells treated with the compound. This reveals which genes are activated or suppressed, providing clues about the cellular pathways being affected. nih.gov
Proteomics : Mass spectrometry-based proteomics can identify and quantify thousands of proteins, showing how protein expression levels change in response to the compound. This can help pinpoint the specific proteins or protein networks that are targeted. mdpi.commdpi.com
Metabolomics : By analyzing the complete set of small-molecule metabolites, metabolomics can uncover shifts in cellular metabolism induced by the compound, offering insights into its functional consequences. nih.gov
Integrating these omics datasets can provide a comprehensive, systems-level view of the compound's mechanism of action, potentially uncovering novel targets and off-target effects and guiding further optimization. mdpi.comfrontiersin.org
Development of Targeted Probes and Chemical Biology Tools Based on the Compound Structure
A well-characterized bioactive molecule can be repurposed as a chemical probe to study biological processes. Given the potential of the thienopyrimidine scaffold, this compound could serve as the foundation for developing such tools. nih.gov A chemical probe is a specialized molecule designed to selectively interact with a specific biological target, enabling researchers to investigate that target's function in living systems.
Future work could involve modifying the compound's structure to incorporate "tags" without disrupting its biological activity. These tags could be:
Fluorescent Dyes : To allow for visualization of the compound's localization within cells using microscopy.
Biotin : To enable affinity purification or "pull-down" experiments, where the compound and its bound proteins are isolated from a cell lysate, allowing for the direct identification of its molecular targets.
Photo-affinity Labels : These groups can be activated by light to form a permanent covalent bond with the target protein, facilitating its identification.
The development of such probes from the this compound structure would be invaluable for validating its mechanism of action and for the broader study of the biological pathways it modulates. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity
For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling : By training ML algorithms on existing SAR data from thienopyrimidine libraries, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.govscirp.org These models can predict the biological activity of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com
Virtual High-Throughput Screening (vHTS) : AI can screen massive virtual libraries of compounds against a known target structure, predicting binding affinity and identifying potential hits much faster and more cheaply than physical screening. nih.govmdpi.com
De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. acm.org By providing the model with a set of desired properties (e.g., high activity, low toxicity, good solubility), it can generate novel thienopyrimidine structures optimized for those parameters, expanding the chemical space for exploration.
Employing these in silico tools will significantly enhance the efficiency of the discovery pipeline, reducing the time and cost associated with bringing a new therapeutic agent forward. nih.govfrontiersin.org
Q & A
Q. What is the significance of the thieno[2,3-d]pyrimidin-4(3H)-one core structure in drug discovery?
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with diverse biological targets. For example, it serves as a hinge-binding motif in kinase inhibitors (e.g., VEGFR-2) and as a core for enzyme inhibitors like SIRT2 and 17β-HSD1 . Modifications at the 2-, 3-, and 5-positions allow fine-tuning of activity and selectivity, making it a valuable template for anticancer, antimicrobial, and neuroprotective agents.
Q. What are the standard synthetic routes for 5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A common method involves the Hewald reaction, where ketones react with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by cyclization in formamide to yield the thienopyrimidinone core . For example, 5-phenyl derivatives are synthesized via refluxing 2-amino-4-phenylthiophene-3-carbonitrile in formic acid (85% yield, m.p. 205–208°C) . Subsequent functionalization (e.g., chlorination with POCl₃ or substitution with nucleophiles like NaHS) introduces diverse substituents .
Q. How are thieno[2,3-d]pyrimidin-4(3H)-one derivatives characterized for structural integrity?
Key techniques include:
- NMR/IR spectroscopy : Confirms functional groups (e.g., NH₂ at δ 3.39 ppm in DMSO-d₆) and cyclization .
- HPLC : Ensures purity (>95%) for biological testing .
- X-ray crystallography : Validates molecular geometry, particularly for docking studies .
Advanced Research Questions
Q. How do substituents at the 2- and 5-positions influence biological activity?
Substituents critically modulate target affinity and pharmacokinetics. For example:
- Antimicrobial activity : Oxazole-linked derivatives (e.g., 5-(4-methoxyphenyl)) show superior activity compared to thiazole analogs due to enhanced membrane penetration .
- Enzyme inhibition : A 4-chlorophenyl group at position 5 increases 17β-HSD1 inhibition (94% efficacy) by enhancing hydrophobic interactions with the active site .
- Table : Selected substituent effects:
| Position | Substituent | Activity (IC₅₀/Ki) | Target | Reference |
|---|---|---|---|---|
| 2 | -NHCH₂(4-Cl-C₆H₄) | 254–256°C (m.p.) | Antimicrobial | |
| 5 | 2-furyl | N/A | Scaffold optimization | |
| 3 | 3-aminopyrrolidinyl | Enhanced solubility | Anticancer |
Q. How can molecular docking guide the design of thienopyrimidinone-based inhibitors?
Docking studies (e.g., using OpenEye Software) predict binding modes and optimize interactions. For VEGFR-2 inhibitors, the thienopyrimidinone core occupies the hinge region, while 1,3,4-oxadiazole spacers and hydrophobic tails target the DFG motif and allosteric pockets, respectively . In tyrosinase inhibitors, 2,4-dihydroxybenzene substituents improve hydrogen bonding with catalytic copper ions .
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies often arise from assay conditions or substituent effects. For example:
- SIRT2 vs. SIRT1 selectivity : ICL-SIRT078 (Ki = 0.62 µM for SIRT2) achieves >50× selectivity over SIRT1/3/5 via a unique 3-nitrobenzyl group .
- Antimicrobial vs. cytotoxic activity : Derivatives with electron-withdrawing groups (e.g., -Cl) may enhance antibacterial effects but reduce cancer cell line viability (e.g., MDA-MB-435, GP = -31.02%) . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and SAR analysis.
Q. What strategies improve solubility and bioavailability of thienopyrimidinone derivatives?
- Structural modifications : Introducing polar groups (e.g., -OH, -NH₂) or methoxy substituents enhances aqueous solubility .
- Prodrug approaches : Conjugation with PEG or cyclodextrin improves oral absorption .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 4 h vs. 18 h) and improves yield/purity .
Q. How do in vitro and in vivo results correlate for neuroprotective or anticancer agents?
ICL-SIRT078 shows in vitro SIRT2 inhibition (Ki = 0.62 µM) and in vivo efficacy in Parkinson’s models by reducing α-synuclein aggregation . For anticancer agents, discrepancies may arise due to metabolic instability. Use pharmacokinetic profiling (e.g., microsomal stability assays) and murine xenograft models to bridge gaps .
Methodological Considerations
- Handling reactive intermediates : Use POCl₃ in anhydrous conditions for chlorination to avoid hydrolysis .
- Scaling up synthesis : Microwave reactors enable gram-scale production with consistent yields .
- Data validation : Cross-verify docking predictions with mutagenesis studies (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
